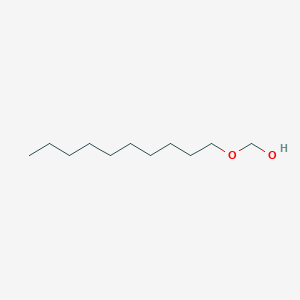

Decyloxy-methanol

Beschreibung

Decyloxy-methanol, systematically named 2-(decyloxy)ethanol (CAS 23238-40-6), is an alkoxy alcohol with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol . Structurally, it consists of a decyl (10-carbon) chain linked via an ether group to the hydroxyl-bearing carbon of ethanol. This compound is part of a broader class of alkoxy alcohols, which are utilized in industrial and research settings for their surfactant and solvent properties.

Eigenschaften

Molekularformel |

C11H24O2 |

|---|---|

Molekulargewicht |

188.31 g/mol |

IUPAC-Name |

decoxymethanol |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h12H,2-11H2,1H3 |

InChI-Schlüssel |

CDMVCFBAVCCGIE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Decyloxy-Methanol typically involves the reaction of decanol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then stabilized to form this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors where decanol and formaldehyde are reacted under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or sodium hydroxide are often used to facilitate the reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary alcohols.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted ethers and esters.

Wissenschaftliche Forschungsanwendungen

Decyloxymethanol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Lösungsmittel und Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Es dient als Reagenz in biochemischen Assays und Studien, die Enzymkinitiken betreffen.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Arzneimittel-Abgabesystem aufgrund seiner einzigartigen chemischen Eigenschaften zu untersuchen.

Industrie: Es wird bei der Produktion von Tensiden, Schmierstoffen und Weichmachern verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Decyloxymethanol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Es kann als Nukleophil in Substitutionsreaktionen wirken und stabile Zwischenprodukte bilden. In biologischen Systemen kann es mit Enzymen und Proteinen interagieren und deren Aktivität und Funktion verändern .

Ähnliche Verbindungen:

Methoxymethanol: Ähnlich in der Struktur, aber mit einer Methoxygruppe anstelle einer Decyloxygruppe.

Ethyloxymethanol: Enthält eine Ethyloxygruppe, wodurch es im Vergleich zu Decyloxymethanol weniger hydrophob ist.

Butyloxymethanol: Verfügt über eine Butyloxygruppe, die unterschiedliche Löslichkeits- und Reaktivitätseigenschaften bietet.

Einzigartigkeit: Decyloxymethanol zeichnet sich durch seine längere Alkylkette aus, die einzigartige hydrophobe Eigenschaften verleiht und es für bestimmte industrielle Anwendungen geeignet macht .

Wirkmechanismus

The mechanism of action of Decyloxy-Methanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable intermediates. In biological systems, it may interact with enzymes and proteins, altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Chemical Structure and Properties

The table below compares Decyloxy-methanol with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-(Decyloxy)ethanol | C₁₂H₂₆O₂ | 202.33 | 23238-40-6 | 10-carbon alkoxy chain, ethanol backbone |

| 2-(Dodecyloxy)ethanol | C₁₄H₃₀O₂ | ~242.40 (estimated) | Not provided | 12-carbon alkoxy chain, ethanol backbone |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 109-86-4 | Methoxy group, ethanol backbone |

| Dicyclohexylmethanol | C₁₃H₂₄O | 196.33 | 4453-82-1 | Two cyclohexyl rings, tertiary alcohol |

| (4-(Decyloxy)phenyl)(phenyl)methanone | C₂₃H₃₀O₂ | 338.48 | 78392-97-9 | Aromatic ketone with decyloxy substituent |

Key Observations :

- Chain Length Effects: 2-(Dodecyloxy)ethanol, with a longer 12-carbon chain, exhibits increased hydrophobicity compared to this compound, likely reducing aqueous solubility and enhancing lipid compatibility .

- Aromatic vs. Aliphatic: The aromatic ketone (4-(Decyloxy)phenyl)(phenyl)methanone diverges significantly in reactivity and applications, favoring photochemical or pharmaceutical research due to its conjugated system .

- Steric Hindrance: Dicyclohexylmethanol’s bulky cyclohexyl groups limit its utility in reactions requiring nucleophilic hydroxyl groups, unlike the more accessible ethanol-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.